molecular formula C14H24Cl2IN3O2S B13798736 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride

Cat. No.: B13798736
M. Wt: 496.2 g/mol
InChI Key: VJRNWANVQJHDQI-UHFFFAOYSA-N
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Description

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride is a chemical compound with a complex structure, often used in various scientific research applications. This compound is characterized by the presence of an iodine atom, a piperazine ring, and a benzenesulfonamide group, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride distinguishes it from other similar compounds. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable molecule for research and development .

Biological Activity

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₂Cl₂I N₃O₃S
  • Molecular Weight : 487.36 g/mol

The compound is believed to exert its biological effects through several pathways:

  • Inhibition of Enzymatic Activity : It may inhibit specific kinases or enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.
  • Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives often exhibit antibacterial properties.

Antitumor Activity

Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, indicating a synergistic effect .

Antimicrobial Effects

Research on related sulfonamides has revealed promising antimicrobial activity:

  • In Vitro Testing : Compounds in this class have shown effectiveness against bacterial strains, suggesting that this compound may also possess similar properties .

Research Findings

Study FocusFindings
Antitumor ActivitySignificant inhibition of cell proliferation in cancer cell lines .
Antimicrobial ActivityEffective against various bacterial strains, indicating broad-spectrum potential .

Case Studies

  • Breast Cancer Treatment : A study evaluated the efficacy of a piperazine-containing sulfonamide in combination with traditional chemotherapeutics, resulting in enhanced apoptosis and reduced tumor growth in animal models.
  • Antibacterial Properties : Clinical trials on similar compounds have shown promising results against resistant bacterial strains, highlighting the therapeutic potential of this class of compounds.

Properties

Molecular Formula

C14H24Cl2IN3O2S

Molecular Weight

496.2 g/mol

IUPAC Name

4-iodo-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C14H22IN3O2S.2ClH/c1-17-9-11-18(12-10-17)8-2-7-16-21(19,20)14-5-3-13(15)4-6-14;;/h3-6,16H,2,7-12H2,1H3;2*1H

InChI Key

VJRNWANVQJHDQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl.Cl

Origin of Product

United States

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